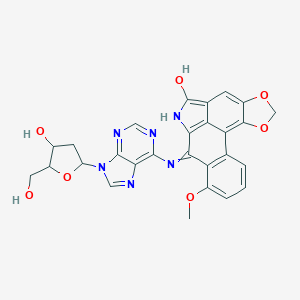

![molecular formula C24H30N2O5 B236961 Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)

Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as IB-MECA, is a potent agonist of the adenosine A3 receptor. This compound has gained significant attention in the field of pharmacology due to its potential therapeutic applications.

作用机制

Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate exerts its effects by binding to the adenosine A3 receptor, which is expressed in various tissues throughout the body. Activation of this receptor leads to a cascade of intracellular signaling events, resulting in the observed physiological effects.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

实验室实验的优点和局限性

Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is highly selective for the adenosine A3 receptor, allowing for specific targeting of this receptor. Additionally, this compound has a long half-life, allowing for sustained effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

未来方向

There are several future directions for research on Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One potential application is in the treatment of autoimmune disorders, such as multiple sclerosis. Additionally, this compound has been shown to have potential as a neuroprotective agent in conditions such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

合成方法

The synthesis of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves the condensation of 3-isobutoxybenzoyl chloride with 4-(4-morpholinyl)benzylamine, followed by esterification with ethyl alcohol. This method has been optimized to produce high yields of pure this compound.

科学研究应用

Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of cardiovascular disease, asthma, and autoimmune disorders.

属性

分子式 |

C24H30N2O5 |

|---|---|

分子量 |

426.5 g/mol |

IUPAC 名称 |

ethyl 3-[[3-(2-methylpropoxy)benzoyl]amino]-4-morpholin-4-ylbenzoate |

InChI |

InChI=1S/C24H30N2O5/c1-4-30-24(28)19-8-9-22(26-10-12-29-13-11-26)21(15-19)25-23(27)18-6-5-7-20(14-18)31-16-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,27) |

InChI 键 |

UTEYCTYELCYPBU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)OCC(C)C |

规范 SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)OCC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)

![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)

![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)

![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)

![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)

![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)